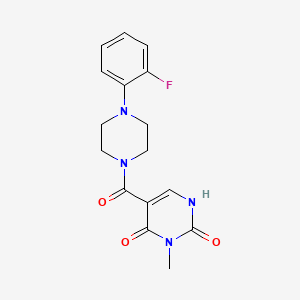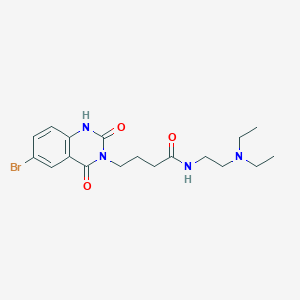
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multistep reactions, starting from basic building blocks such as ethyl acetoacetate, araldeliydes, and ammonia, which are condensed to form dihydropyridine derivatives. These are then further modified through reactions such as hydrazine hydration and treatment with benzoxazine to yield complex quinazoline carboxamides. An example of this synthesis approach is the creation of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, showcasing the elaborate synthetic routes required for these compounds (Dangi et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide, is characterized by the presence of a quinazoline core, substituted with various functional groups that influence the compound's chemical behavior and biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to determine the precise structure and confirm the identity of these synthesized compounds.
Chemical Reactions and Properties
Quinazoline derivatives can undergo various chemical reactions, including bromination, to introduce bromo groups into the molecule, significantly affecting their chemical and physical properties. The reaction conditions, such as the presence of a catalyst or specific reagents, play a crucial role in the formation and yield of the desired brominated products. An example of this is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines through an intramolecular reaction facilitated by a rhodium catalyst (He et al., 2016).
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- Research has been conducted on the synthesis of substituted 6-bromoquinazolinones, demonstrating their importance in pharmacological studies due to anti-inflammatory, analgesic, and antibacterial activities. These compounds are synthesized, purified, and characterized through analytical and spectral data, highlighting their potential in pharmacology (Rajveer et al., 2010).
Chemical Synthesis and Potential Applications
- Another investigation focused on the synthesis of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of quinazolinones, indicating a methodical approach to generating novel compounds that could serve as intermediates for further pharmacological studies (Dangi et al., 2010).
Antitumor Activity
- A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents revealed significant potency against human cell lines, highlighting the importance of quinazolinone derivatives in developing new anticancer drugs (Al-Romaizan et al., 2019).
Antimicrobial Activity
- Newer quinazolinones have been synthesized and assessed for their antimicrobial activity, offering insights into the development of novel antimicrobial agents from the quinazolinone class (Patel et al., 2006).
Anti-inflammatory Activities
- The synthesis of substituted azetidinonyl and thiazolidinonyl quinazolon 4 3H ones and their evaluation for anti-inflammatory activities demonstrated that these compounds could serve as the basis for new non-steroidal anti-inflammatory drugs (Bhati, 2013).
Propriétés
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(diethylamino)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN4O3/c1-3-22(4-2)11-9-20-16(24)6-5-10-23-17(25)14-12-13(19)7-8-15(14)21-18(23)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZTMJQKLMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

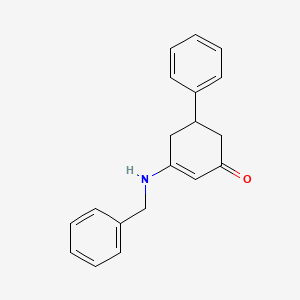
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)
![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)
![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)
methanone](/img/structure/B2489268.png)
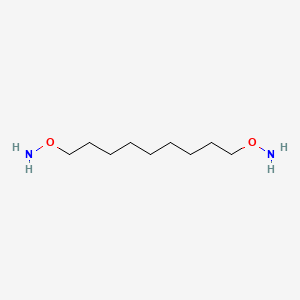
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
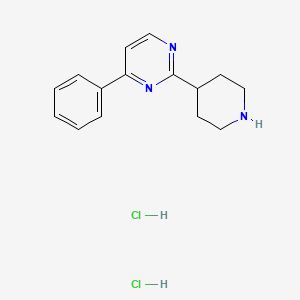
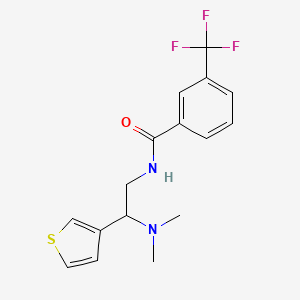
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
